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Compound of Interest |

Compound Name: 2-Chloro-5-iodo-4-methylpyridine
CAS No.: 550347-54-1
Cat. No.: B1463605
. J

Executive Summary

Compound: 2-Chloro-5-iodo-4-methylpyridine CAS: 550347-54-1 Molecular Formula:
CeHsCIIN Molecular Weight: 253.47 g/mol

This guide provides a rigorous framework for the structural characterization of 2-chloro-5-iodo-
4-methylpyridine. As a tri-substituted pyridine scaffold, this molecule presents a classic
regioselectivity challenge during synthesis, primarily requiring differentiation from its isomer, 2-
chloro-3-iodo-4-methylpyridine. This document details the synthetic context that dictates
impurity profiles, followed by a self-validating analytical protocol utilizing 1H NMR, 2D NMR
(NOESY/HMBC), and Mass Spectrometry to confirm the substitution pattern with absolute
certainty.

Part 1: Synthetic Context & Regioselectivity

To elucidate the structure, one must first understand the genesis of the molecule. The synthesis
typically proceeds via the electrophilic iodination of 2-chloro-4-methylpyridine.

The Directing Effect Logic

e 2-Chloro-4-methylpyridine contains two directing groups:

o Methyl (C4): Weakly activating, ortho/para director.
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o Chloro (C2): Deactivating, ortho/para director.
o Pyridine Nitrogen: Deactivating, directs electrophiles to C3/C5 (beta positions).

Theoretical Outcome: The C5 position is sterically accessible and electronically favored (ortho
to the activating Methyl group and beta to the Nitrogen). The C3 position is sterically crowded
(flanked by Chloro and Methyl) and less favorable. However, trace amounts of the C3-iodo
isomer are the primary "false positive" risk in structural assignment.

Visualization: Synthesis & Isomer Pathways
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Figure 1: Synthetic pathways showing the origin of the target molecule and its critical
regioisomer.

Part 2: Analytical Strategy & Elucidation

The differentiation of the target (5-iodo) from the impurity (3-iodo) relies on the spin-spin
coupling patterns of the remaining aromatic protons.

Mass Spectrometry (HRMS)

e Purpose: Confirmation of elemental composition and halogen pattern.
» Expected Data:
o M+H: ~253.92 Da.

o Isotope Pattern: Distinctive Chlorine signature. The intensity ratio of M : M+2 should be
approximately 3:1 (due to 3>CI/3’Cl). The presence of lodine does not add M+2 intensity
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but contributes a significant mass defect.

1H NMR Spectroscopy (The "Smoking Gun")

This is the primary method for immediate discrimination.

Target: 2-Chloro-5-iodo-4- Isomer: 2-Chloro-3-iodo-4-
Feature
methyl methyl
Proton Positions H3 and H6 H5 and H6
Spatial Relation Para (separated by C4/C5) Vicinal (Adjacent on C5/C6)
) Singlets (or very small para
Coupling ( ) Doublets (
coupling
Hz
) H2) )
] ) H6 is highly deshielded (adj. to  H6 is deshielded; H5 is
Chemical Shift )
N and I). shielded.
Protocol:

e Dissolve ~5 mg sample in DMSO-

or CDCI

e Acquire 1H spectrum (minimum 8 scans).
e Pass/Fall Criteria:
o PASS: Observation of two distinct singlets in the aromatic region.

o FAIL: Observation of two doublets (roofing effect indicating coupling).

2D NMR Verification (NOESY & HMBC)

To definitively assign which singlet is H3 and which is H6, and to confirm the Methyl group's
location relative to the lodine, 2D experiments are required.
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NOESY (Nuclear Overhauser Effect Spectroscopy)[1]

e Logic: The Methyl group at C4 is spatially close to H3 and | (at C5). It is distant from H6
(separated by the lodine atom).

o Target Correlation: Strong NOE cross-peak between Methyl-H and Aromatic H3.

o Absence: No significant NOE between Methyl-H and H6.

HMBC (Heteronuclear Multiple Bond Correlation)[1][2]

» Logic: Long-range coupling (2-3 bonds) from Methyl protons to ring carbons.
o Key Correlation: Methyl protons (C4) will couple to:

o C4 (ipso, weak/forbidden in HMBC usually, but possible).

o C3 (2-bond).

o C5 (2-bond, bearing lodine).

 Differentiation: The Carbon chemical shifts of C3 (protonated) and C5 (iodinated) are vastly
different. C-1 carbons are typically shielded (shifted upfield, ~90-100 ppm) due to the "Heavy
Atom Effect” of lodine. C-H carbons are typical (~120-130 ppm).

Part 3: Elucidation Logic Visualization

The following diagram maps the decision tree for confirming the structure based on the
experimental data described above.
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Figure 2: Logical workflow for structural validation using NMR coupling and spatial correlations.

Part 4: Quality Control Protocol

For researchers utilizing this intermediate in drug development (e.g., Suzuki coupling), purity is
paramount.

HPLC Method Parameters

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).
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e Mobile Phase A: Water + 0.1% Formic Acid.

e Mobile Phase B: Acetonitrile.

e Gradient: 5% B to 95% B over 10 minutes.

e Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).

e Retention Time Logic: The 5-iodo target is typically more lipophilic than the 3-iodo isomer or
the non-iodinated precursor due to the burial of the iodine in the sterically accessible position
and the symmetry of the vector. Expect the target to elute later than the precursor.
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o Joshi, S. N., et al. (2011).[4] "Regioselective lodination of Chlorinated Aromatic
Compounds Using Silver Salts."” Tetrahedron, 67(39), 7461-7469.[4]

 NMR Prediction & Pyridine Shifts

o Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral
Data. Springer.

e Analogous Structure Differentiation (HMBC/NOESY)

o ResearchGate.[1] "Differentiation of pyridine regioisomers by HMBC."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: Structure Elucidation of 2-Chloro-5-
iodo-4-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1463605#2-chloro-5-iodo-4-methylpyridine-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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